![molecular formula C9H7NO5 B1426929 5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid CAS No. 1343497-45-9](/img/structure/B1426929.png)
5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid
Overview
Description
5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound with the CAS Number: 1343497-45-9 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of benzofuran derivatives, including 5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid, has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular weight of 5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid is 209.16 . The InChI key can be found in the properties of the compound .Chemical Reactions Analysis
Benzofuran compounds, including 5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .Physical And Chemical Properties Analysis
5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Antimicrobial Activity
5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid: has been identified as a potential scaffold for antimicrobial agents . The nitro group at the 5-position of the benzofuran nucleus enhances the compound’s ability to act against various bacterial strains. This makes it a valuable candidate for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Anticancer Properties
Benzofuran derivatives, including those with a nitro group, have shown promising anticancer activities . They can inhibit the growth of various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer. The presence of the nitro group may contribute to the cytotoxic effects against cancer cells, making it a significant area of research for cancer therapy.
Antiviral Activity
Recent studies have indicated that benzofuran derivatives exhibit antiviral activities . The structural complexity and the presence of functional groups like the nitro group may interfere with viral replication, presenting a pathway for the development of novel antiviral drugs.
Drug Development and Synthesis
Benzofuran derivatives, including 5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid , are important intermediates in drug synthesis . They serve as building blocks for the construction of complex drug molecules, highlighting their significance in pharmaceutical chemistry.
Safety And Hazards
Future Directions
Benzofuran compounds, including 5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are considered potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
properties
IUPAC Name |
5-nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c11-9(12)7-4-15-8-2-1-5(10(13)14)3-6(7)8/h1-3,7H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOXGAJFKZQCAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-2,3-dihydro-1-benzofuran-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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